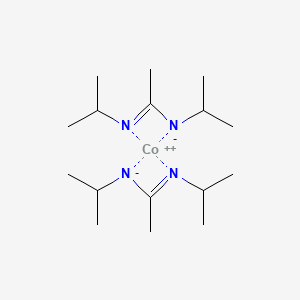
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) is a coordination compound with the chemical formula C20H40CoN4. It is known for its dark green-blue crystalline form and is sensitive to air and moisture . This compound is used primarily in the field of material science, particularly in the deposition of cobalt-containing films through atomic layer deposition (ALD) and chemical vapor deposition (CVD) techniques .
Mechanism of Action
Target of Action
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 is primarily used in the field of material science, particularly in the vapor deposition (ALD and CVD) of cobalt-containing films . Its primary target is the substrate on which the cobalt-containing film is to be deposited.
Mode of Action
The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD). In this process, the compound is vaporized and reacts with the substrate surface in a sequential, self-limiting manner. This allows for the precise control of the film thickness at the atomic level .
Biochemical Pathways
Instead, it participates in physical and chemical processes to deposit cobalt-containing films on substrates .
Result of Action
The result of the action of this compound is the formation of high-quality, uniform cobalt-containing films. These films are used in various applications, including the fabrication of semiconductors .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is air-sensitive, indicating that it must be handled and stored under conditions that minimize exposure to air . Additionally, the temperature and pressure conditions of the ALD or CVD process can significantly affect the quality of the deposited film .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used for the vapor deposition (ALD and CVD) of cobalt-containing films . The atomic layer deposition of cobalt metal films is described using Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 and formic acid as precursors .
Temporal Effects in Laboratory Settings
It is known that this compound is air and moisture sensitive , which may influence its stability and degradation over time.
Preparation Methods
The synthesis of Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) typically involves the reaction of cobalt(II) chloride with 1,4-di-t-butyl-1,3-diazabutadiene ligands under an inert atmosphere to prevent oxidation . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product . Industrial production methods also follow similar synthetic routes but are scaled up to meet the demand for the compound in various applications .
Chemical Reactions Analysis
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: Ligand substitution reactions can occur, where the diazabutadiene ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) has several scientific research applications:
Material Science: It is used in the deposition of cobalt-containing films through ALD and CVD techniques, which are essential for the fabrication of electronic devices.
Biomedical Research:
Comparison with Similar Compounds
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) can be compared with other similar compounds, such as:
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)nickel(II): Similar in structure but contains nickel instead of cobalt.
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)copper(II): Contains copper and exhibits different reactivity and applications.
The uniqueness of Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) lies in its specific coordination chemistry and its effectiveness in ALD and CVD processes for cobalt film deposition .
Properties
CAS No. |
177099-51-3 |
|---|---|
Molecular Formula |
C20H40CoN4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
cobalt;N,N'-ditert-butylethane-1,2-diimine |
InChI |
InChI=1S/2C10H20N2.Co/c2*1-9(2,3)11-7-8-12-10(4,5)6;/h2*7-8H,1-6H3; |
InChI Key |
HYCRFFVLCILIMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=CC=NC(C)(C)C.CC(C)(C)N=CC=NC(C)(C)C.[Co] |
Canonical SMILES |
CC(C)(C)N=CC=NC(C)(C)C.CC(C)(C)N=CC=NC(C)(C)C.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)





![[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethylimidazol-2-ylidene]-chlorogold](/img/structure/B6303270.png)

